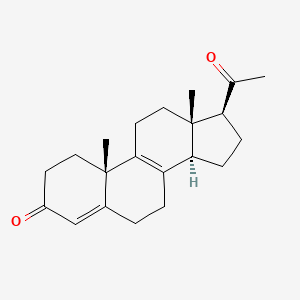

Pregna-4,8-diene-3,20-dione

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(10S,13S,14R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,17-18H,4-11H2,1-3H3/t17-,18+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRWANLYMLMMNO-YXYSEUPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3=C2CCC4=CC(=O)CCC43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CCC4=CC(=O)CC[C@@]43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Biosynthetic Pathways of Pregna 4,8 Diene 3,20 Dione and Its Analogs

Chemical Synthesis Methodologies for Pregna-4,8-diene-3,20-dione

The chemical synthesis of this compound is achieved through complex pathways that utilize established steroidal intermediates. biosynth.com The primary challenge lies in the precise introduction of a double bond at the C8-C9 position of the pregnane (B1235032) skeleton, a structure that already contains a reactive double bond at C4-C5.

Multi-step Synthetic Routes from Steroid Precursors

While specific, detailed routes for this compound are not extensively published, a plausible synthesis can be constructed based on established principles of steroid chemistry, likely starting from progesterone (B1679170) or a similar pregnane derivative. A generalized pathway would involve a multi-step sequence designed to create the C8-C9 unsaturation without disturbing the existing C4-C5 double bond.

Such a route could hypothetically involve:

Protection of Ketone Groups: The C3 and C20 ketone functionalities are typically protected first to prevent unwanted side reactions. This is often achieved by forming ketals.

Introduction of Functionality: A functional group is introduced into the B or C ring to facilitate the creation of the double bond. This could be accomplished via allylic bromination at the C7 position, followed by dehydrobromination, which can sometimes lead to rearrangement and the formation of a conjugated diene system. Alternatively, a hydroxyl group could be introduced at C8 or C9, followed by a dehydration reaction to yield the desired C8-C9 double bond.

Elimination/Dehydration: The crucial step is the elimination reaction (e.g., dehydrobromination) or dehydration that forms the C8-C9 double bond. The conditions for this step must be carefully controlled to ensure the correct isomer is formed.

Deprotection: The final step involves the removal of the protecting groups to restore the ketone functionalities at C3 and C20.

The synthesis of related steroidal dienes, such as dydrogesterone (B1671002) (9β,10α-pregna-4,6-diene-3,20-dione), often involves steps like allylic bromination and elimination, providing a model for the types of transformations required. nih.gov

Regio- and Stereoselective Transformations

A major hurdle in the synthesis of this compound is achieving the required regio- and stereoselectivity. The steroid nucleus contains numerous C-H bonds with similar electronic and steric properties, making site-selective functionalization a significant challenge. nih.gov

Regioselectivity: This refers to the control of which position on the molecule reacts. When attempting to introduce a double bond at C8-C9, the existing C4-C5 double bond presents a competing site for reaction. Reagents must be chosen that selectively target the desired area. For instance, creating a Δ¹,⁴-diene from a Δ⁴-3-ketosteroid can be achieved with reagents like selenium dioxide, highlighting that specific reagents can target certain regions of the steroid core. google.com The challenge is to find a system that directs this dehydrogenation to the C8-C9 position.

Stereoselectivity: This refers to the control over the spatial orientation of the atoms. While the formation of the C8-C9 double bond does not introduce new chiral centers, the stereochemistry of the existing centers must be maintained throughout the synthetic sequence.

Modern synthetic methods for creating conjugated dienes often rely on transition-metal-catalyzed cross-coupling reactions, which offer high control over the final structure. mdpi.comnih.govthieme-connect.de These advanced techniques are essential for overcoming the inherent challenges of selectively modifying complex molecules like steroids.

Process Optimization for Research Scale Production

Optimizing the synthesis of a complex molecule like this compound for research purposes involves systematically adjusting reaction parameters to maximize yield, purity, and efficiency while minimizing by-products and reaction time. Drawing parallels from the synthesis of a dydrogesterone intermediate, several key factors are typically investigated. nih.gov

Key parameters for optimization include the choice of reagents, solvents, reaction temperature, and duration. For instance, in allylic bromination steps, the choice of brominating agent (e.g., N-bromosuccinimide) and the initiation method (thermal vs. photochemical) can dramatically affect the outcome. Photo-initiated reactions can sometimes reduce reaction times significantly compared to thermal methods. nih.gov The selection of the base used in subsequent elimination steps is also critical for controlling the regioselectivity of double bond formation and minimizing the formation of unwanted isomers. nih.gov

Table 1: Parameters for Optimization in Steroid Synthesis

| Parameter | Objective | Example from Dydrogesterone Intermediate Synthesis nih.gov |

|---|---|---|

| Initiation Method | Reduce reaction time, improve safety | Using a 365 nm LED lamp for photoinitiation reduced bromination time from 1.5 hours to 20 minutes. |

| Reagent Stoichiometry | Maximize conversion, minimize waste | Varying the molar equivalents of the brominating agent to find the optimal balance for yield. |

| Base Selection | Control selectivity, improve yield | Testing different organic and inorganic bases for the elimination step to favor the desired diene product. |

| Temperature | Control reaction rate and by-product formation | Adjusting the temperature during bromination and elimination to enhance selectivity and yield. |

| Reaction Time | Maximize throughput, minimize degradation | Monitoring the reaction progress to determine the shortest time required for complete conversion. |

Biosynthesis and Metabolic Origins

While this compound is recognized as a synthetic steroid, its structural similarity to endogenous hormones prompts an investigation into its putative biosynthetic origins. This involves examining the established pathways of steroidogenesis and considering the enzymatic mechanisms that could potentially produce such a diene structure.

Putative Endogenous Pathways and Intermediates

This compound is not a known major metabolite of progesterone in humans. The primary metabolic pathways for progesterone involve hydroxylation at various positions or reduction of ketone groups and double bonds. nih.govresearchgate.net The formation of a C8-C9 double bond from progesterone would require a specific, and currently uncharacterized, C8-C9 desaturase enzyme.

The foundational pathway for all steroid hormones begins with cholesterol. wikipedia.org This precursor is converted into pregnenolone, which is then transformed into progesterone, the central intermediate for many other hormones. nih.govwikipedia.org

Established Biosynthetic Pathway to Progesterone:

Cholesterol → Pregnenolone: Cholesterol is transported into the mitochondria, where the enzyme cytochrome P450 side-chain cleavage (P450scc) catalyzes the removal of a six-carbon side chain. wikipedia.orgresearchgate.net

Pregnenolone → Progesterone: Pregnenolone is then acted upon by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD), which performs both a dehydrogenation and an isomerization to yield progesterone. wikipedia.orgmedscape.com

From progesterone, the formation of this compound remains hypothetical. While other desaturated steroids exist in nature, such as 7-dehydroprogesterone, the enzymatic systems responsible for their formation follow different pathways and have not been shown to produce an 8(9)-double bond in this context.

Enzymatic Mechanisms in Steroidogenesis Pathways

The potential biosynthesis of this compound would depend on the foundational enzymes that produce its ultimate precursor, progesterone. The two critical enzymes in this initial cascade are P450scc and 3β-HSD.

Cytochrome P450scc (CYP11A1): This mitochondrial enzyme initiates steroidogenesis by converting cholesterol to pregnenolone. wikipedia.org The reaction is a complex, three-step oxidation process that requires NADPH and molecular oxygen. nih.gov

Step 1: 22-hydroxylation of cholesterol to form 22R-hydroxycholesterol.

Step 2: 20-hydroxylation of 22R-hydroxycholesterol to form 20α,22R-dihydroxycholesterol.

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is responsible for the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration, a crucial step for the synthesis of nearly all active steroid hormones. wikipedia.orgmedscape.com In the synthesis of progesterone, 3β-HSD catalyzes a two-part reaction on pregnenolone:

Dehydrogenation: It oxidizes the 3β-hydroxyl group to a 3-keto group.

Isomerization: It shifts the double bond from the B-ring (Δ⁵, between C5 and C6) to the A-ring (Δ⁴, between C4 and C5). wikipedia.org In humans, two isoforms of this enzyme, HSD3B1 and HSD3B2, perform this essential function in various tissues. nih.govwikipedia.org

Table 2: Key Enzymes in Progesterone Biosynthesis

| Enzyme | Gene | Location | Substrate | Product | Mechanism |

|---|---|---|---|---|---|

| Cytochrome P450scc | CYP11A1 | Mitochondria | Cholesterol | Pregnenolone | Three-step side-chain cleavage (two hydroxylations followed by bond cleavage) wikipedia.orgnih.gov |

| 3β-Hydroxysteroid Dehydrogenase | HSD3B1, HSD3B2 | Endoplasmic Reticulum, Mitochondria | Pregnenolone | Progesterone | Dehydrogenation of 3β-hydroxyl group and isomerization of Δ⁵ double bond to Δ⁴ wikipedia.orgnih.gov |

Microbial Biotransformation and Derivatization of this compound and its Analogs

Microbial biotransformation has emerged as a powerful tool for the synthesis of complex steroid derivatives, offering high selectivity and milder reaction conditions compared to traditional chemical methods. Several microorganisms, including Nocardioides simplex, Beauveria bassiana, and Mycobacterium neoaurum, have been extensively studied for their ability to carry out specific enzymatic reactions on pregnane-type steroids, leading to the production of valuable pharmaceutical intermediates.

Enzymatic Dehydrogenation and Hydroxylation by Microorganisms

Microorganisms are capable of introducing double bonds and hydroxyl groups into the steroid nucleus with high regio- and stereoselectivity. These reactions are catalyzed by specific enzymes, such as dehydrogenases and hydroxylases, which are key to modifying the biological activity of the parent steroid.

Nocardioides simplex is well-known for its high 1(2)-dehydrogenase activity, which is crucial for the synthesis of anti-inflammatory corticosteroids. researchgate.netnih.gov This bacterium, previously classified as Arthrobacter globiformis, efficiently catalyzes the introduction of a double bond between C-1 and C-2 of the steroid A ring. researchgate.netnih.gov The key enzyme responsible for this transformation is 3-ketosteroid-Δ¹-dehydrogenase (KSTD), a flavin-dependent enzyme that transfers electrons from the steroid substrate to the respiratory chain. nih.gov The genome of N. simplex VKM Ac-2033D contains multiple genes encoding for KSTDs, allowing for the dehydrogenation of a broad range of 3-ketosteroids. nih.gov This strain has been successfully used for the 1(2)-dehydrogenation of various pregnane derivatives, including acetates of pregna-4,9(11)-diene-17α,21-diol-3,20-dione. nih.govresearchgate.net

Beauveria bassiana , an entomopathogenic fungus, is a versatile biocatalyst known for its ability to hydroxylate steroids at various positions. researchgate.netnih.gov This fungus exhibits remarkable regio- and stereoselectivity in its hydroxylation reactions, primarily targeting the 11α-position of the steroid nucleus. researchgate.net The hydroxylation of 4-ene-3-oxo-steroids by B. bassiana is largely unaffected by the structure of the steroid side chain. researchgate.net In addition to hydroxylation, B. bassiana can also perform other transformations, such as the reduction of C=C double bonds and the oxidation of hydroxyl groups. researchgate.net

Mycobacterium neoaurum is recognized for its role in steroid side-chain cleavage, a critical step in the industrial production of steroid drug precursors from sterols. nih.gov This bacterium possesses a suite of enzymes, including cytochrome P450s, that can modify the steroid nucleus. nih.govmdpi.com While primarily known for side-chain degradation, research has also explored its potential for producing hydroxylated steroid intermediates. mdpi.com

Production of Hydroxylated and Other Derivates via Bioconversion

The bioconversion of pregnane derivatives using microorganisms can yield a variety of valuable products, including hydroxylated compounds and other modified steroids. These biotransformations often involve a series of enzymatic reactions that can be controlled by optimizing the reaction conditions.

The biotransformation of pregna-4,9(11)-diene-17α,21-diol-3,20-dione acetates by Nocardioides simplex VKM Ac-2033D results in a cascade of reactions including 1(2)-dehydrogenation, deacetylation, and 20β-reduction. nih.govresearchgate.net The major products are the corresponding pregna-1,4,9(11)-triene derivatives. nih.govresearchgate.net The sequence and extent of these reactions can be influenced by the transformation conditions, allowing for the predominant accumulation of specific intermediates. nih.govresearchgate.net

The biotransformation of progesterone and its derivatives by Isaria farinosa (a fungus with similar capabilities to Beauveria) can lead to the formation of multiple hydroxylated products. For example, progesterone can be converted to 6β,11α-dihydroxyprogesterone and 6β-hydroxy-11-oxoprogesterone. nih.gov The position of hydroxylation can be influenced by the existing functional groups on the steroid substrate. For instance, 17α-hydroxyprogesterone is hydroxylated at the 6β and 12β positions, while 16α,17α-epoxyprogesterone yields 6β-hydroxy and 6β,11α-dihydroxy derivatives. nih.gov

In Mycolicibacterium neoaurum , engineered strains have been developed to produce hydroxylated steroid intermediates. By leveraging the native cytochrome P450 enzymes, it is possible to produce 16α-hydroxylated androstane (B1237026) derivatives from phytosterols. mdpi.com This demonstrates the potential of this microorganism for the targeted production of hydroxylated steroids through metabolic engineering.

| Microorganism | Substrate | Major Products | Reaction Types |

|---|---|---|---|

| Nocardioides simplex VKM Ac-2033D | Pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate | Pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione 21-acetate, Pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione | 1(2)-Dehydrogenation, Deacetylation |

| Isaria farinosa KCh KW1.1 | Progesterone | 6β,11α-Dihydroxyprogesterone, 6β-Hydroxy-11-oxoprogesterone | Hydroxylation, Oxidation |

| Mycolicibacterium neoaurum (engineered) | Phytosterols | 16α,17β-Dihydroxy-androst-4-ene-3-one | Side-chain cleavage, Hydroxylation, Reduction |

Comparative Analysis of Chemical and Microbiological Synthesis for Pregnane-Dienones

Both chemical and microbiological methods can be employed for the synthesis of pregnane-dienones, with each approach having its own advantages and disadvantages. The choice of method often depends on factors such as selectivity, yield, cost, and environmental impact.

For the 1(2)-dehydrogenation of pregna-4,16-diene-3,20-dione to produce pregna-1,4,16-triene-3,20-dione, a key intermediate for corticoid synthesis, both chemical and microbiological routes have been explored. researchgate.netbenthamdirect.com

Chemical synthesis often involves the use of reagents such as selenium dioxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). While these methods can be effective, they often require harsh reaction conditions, may lack selectivity leading to by-product formation, and can generate hazardous waste.

Microbiological synthesis , utilizing whole-cell biocatalysts like Nocardioides simplex, offers a more environmentally friendly alternative. researchgate.netbenthamdirect.com Microbial dehydrogenation is characterized by high selectivity, often proceeding with near-quantitative yields under mild aqueous conditions. researchgate.net This high degree of selectivity reduces the need for complex purification steps that are often required in chemical synthesis. However, microbial processes can be slower and may require optimization of fermentation and biotransformation conditions to achieve high productivity.

| Feature | Chemical Synthesis | Microbiological Synthesis |

|---|---|---|

| Selectivity | Can be low, leading to by-products | High regio- and stereoselectivity |

| Reaction Conditions | Often harsh (e.g., high temperatures, organic solvents) | Mild (e.g., aqueous media, ambient temperature and pressure) |

| Environmental Impact | Can generate hazardous waste | Generally considered "greener" and more sustainable |

| Process Complexity | May require multiple protection and deprotection steps | Requires optimization of microbial growth and bioconversion |

| Catalyst | Chemical reagents (e.g., DDQ, SeO₂) | Whole microbial cells or isolated enzymes (e.g., Nocardioides simplex) |

Advanced Analytical and Spectroscopic Characterization in Pregnane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of Pregna-4,8-diene-3,20-dione, offering detailed insight into the molecular framework at the atomic level.

¹H-NMR spectroscopy allows for the identification and assignment of the various protons in the molecule. Key signals in the ¹H-NMR spectrum of this compound would include a distinct singlet for the vinylic proton at the C-4 position, characteristic singlets for the two angular methyl groups (C-18 and C-19), and a singlet for the acetyl methyl protons (C-21). The remaining methylene (B1212753) and methine protons on the steroidal skeleton would appear as a complex series of overlapping multiplets in the upfield region.

¹³C-NMR spectroscopy provides information on the carbon skeleton. The spectrum is characterized by signals corresponding to all 21 carbon atoms. Notable downfield signals would represent the two ketone carbonyl carbons (C-3 and C-20). The four sp²-hybridized carbons of the two double bonds (C-4, C-5, C-8, and C-9) would resonate in the olefinic region. The quaternary carbons (C-10 and C-13) and the remaining sp³-hybridized carbons of the steroid frame would appear at higher field strengths. While specific, experimentally-derived chemical shift data is not widely published in peer-reviewed literature, expected ranges can be predicted based on the structure.

Table 1: Predicted ¹³C-NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-20 | Saturated Ketone (C=O) | 205 - 215 |

| C-3 | α,β-Unsaturated Ketone (C=O) | 195 - 205 |

| C-5 | Olefinic (C=C) | 165 - 175 |

| C-4, C-8, C-9 | Olefinic (C=C) | 120 - 140 |

| C-10, C-13 | Quaternary Alkane | 35 - 45 |

| C-21 | Acetyl Methyl (CH₃) | 30 - 35 |

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, a suite of two-dimensional (2D) NMR experiments is employed. Chemical suppliers confirm that advanced analyses such as COSY, HMQC, and HMBC are available for the definitive characterization of this compound. synthinkchemicals.com

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connectivities within each ring of the steroid nucleus. For example, the signals of protons at C-1, C-2, C-6, and C-7 could be sequentially connected.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms, enabling the definitive assignment of carbons that bear protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is essential for assigning quaternary carbons (like C-10 and C-13) by observing their correlations to nearby methyl and methine protons, thereby piecing together the entire molecular structure.

The stereochemistry and conformation of the fused ring system are critical to the molecule's identity. 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are used for this purpose. NOESY experiments detect through-space interactions between protons that are in close proximity. For this compound, NOE correlations between the angular methyl protons (C-18 and C-19) and specific axial protons on the steroid backbone would confirm the relative stereochemistry at the chiral centers and the adoption of the expected ring conformations.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a fundamental technique used to confirm the molecular weight and investigate the fragmentation pathways of this compound. The compound has a molecular formula of C₂₁H₂₈O₂ and a precise molecular weight of approximately 312.45 g/mol . biosynth.com

In a typical electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 312. The fragmentation pattern is dictated by the structure, particularly the two ketone functional groups and the steroid ring system. Key fragmentation pathways would include:

Alpha-cleavage adjacent to the C-20 ketone, leading to the loss of the acetyl group (•COCH₃, 43 Da), which would generate a prominent fragment ion at m/z 269.

Cleavage of the D-ring.

Complex rearrangements and cleavages within the A, B, and C rings, characteristic of the steroid skeleton, leading to a series of lower mass ions.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 312 | [M]⁺ | Molecular Ion |

| 269 | [M - COCH₃]⁺ | Loss of the C-17 acetyl group |

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the principal functional groups within the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions from its two distinct carbonyl groups and the carbon-carbon double bonds.

The key diagnostic peaks in the IR spectrum would be:

A strong, sharp absorption band around 1705-1725 cm⁻¹ , corresponding to the C=O stretching vibration of the saturated ketone at the C-20 position.

A strong absorption band at a lower wavenumber, typically around 1660-1680 cm⁻¹ , for the C=O stretch of the α,β-unsaturated ketone in the A-ring (C-3). The conjugation lowers the vibrational frequency compared to the saturated C-20 ketone.

A medium intensity band in the 1600-1640 cm⁻¹ region, attributable to the C=C stretching vibrations of the conjugated diene system.

Multiple bands in the 2850-3000 cm⁻¹ region from the C-H stretching vibrations of the methyl and methylene groups.

Chromatographic Techniques for Separation and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for determining the purity and quantifying this compound. synthinkchemicals.com It is routinely used in quality control to separate the target compound from synthesis-related impurities or degradation products. Purity levels of 98% are commonly reported by commercial suppliers based on HPLC analysis. allmpus.com

A typical method would involve reverse-phase HPLC, which is well-suited for separating moderately nonpolar steroids.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used.

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be employed to achieve effective separation.

Detection: A UV detector would be used, as the conjugated α,β-unsaturated ketone system provides a strong chromophore, allowing for sensitive detection at a specific wavelength (typically between 240-255 nm).

By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, an accurate assessment of its purity can be made.

Utilization as Analytical Reference Standards in Research

The primary and most critical application of highly purified this compound in a research setting is its use as an analytical reference standard. biosynth.com Certified Reference Materials (CRMs) are crucial for a variety of analytical applications, including pharmaceutical release testing and method development for both qualitative and quantitative analyses. sigmaaldrich.com

In the context of pregnane (B1235032) research, this compound serves several key functions as a reference standard:

Identification and Quantification of Impurities: Steroid synthesis can often result in a profile of related impurities. This compound can be used as a reference marker to identify and quantify its presence as a potential impurity in other steroid drug substances, such as progesterone (B1679170). By comparing the retention time and spectral data of an unknown peak in a chromatogram to that of the certified this compound standard, analysts can confirm its identity.

Development and Validation of Analytical Methods: New analytical methods, particularly chromatographic techniques like HPLC and Gas Chromatography (GC), require validation to ensure they are accurate, precise, and reproducible for their intended purpose. This compound can be used to develop and validate such methods for the analysis of complex steroid mixtures. This involves assessing parameters like linearity, accuracy, precision, and specificity.

System Suitability Testing: Before conducting a series of analytical measurements, system suitability tests are performed to ensure that the analytical instrument and procedure are working correctly. A known quantity of this compound can be injected to verify system performance criteria such as peak resolution, column efficiency, and peak symmetry.

The availability of this compound as a high-purity reference standard is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing related steroid compounds. Its use underpins the reliability of analytical data generated in research and quality control laboratories.

Role As a Key Research Intermediate and Precursor

Precursor in the Synthesis of Corticosteroids and Other Pregnane (B1235032) Derivatives

Pregna-4,8-diene-3,20-dione is classified as a progesterone (B1679170) intermediate, indicating its position within the synthetic pathways leading to more complex pregnane derivatives. allmpus.com The synthesis of steroid drugs is often a multi-step process due to the intricate structure of the target molecules. nih.gov Compounds like this compound serve as crucial milestones in these pathways.

Research has shown that related pregnane structures can be chemically modified to produce a variety of steroid hormones. For instance, the synthesis of 21-acetoxy-11β,17-dihydroxy-pregna-4,8-diene-3,20-dione has been documented as a downstream product from a more complex bromo-pregnane derivative. lookchem.com This demonstrates that the pregna-4,8-diene backbone is a viable scaffold for introducing hydroxyl and acetate (B1210297) groups, which are characteristic features of many potent corticosteroids. lookchem.com The presence of the diene system allows for selective chemical reactions, such as epoxidation, hydrogenation, or hydroxylation, to build the functionality required for therapeutic corticosteroids.

Intermediate in Complex Steroid Synthesis Schemes

The synthesis of steroids is a cornerstone of medicinal chemistry, providing access to compounds that regulate numerous physiological processes. nih.govnih.gov this compound functions as an intermediate in these complex schemes. Chemical suppliers provide this compound for research and development purposes, specifically for the synthesis of Active Pharmaceutical Ingredient (API) related compounds, process impurities, and metabolites. allmpus.com

Its role is often to provide a foundational structure that can be elaborated upon. For example, the double bond at the C8 position is less common than in other pregnadiene intermediates (e.g., pregna-4,6-dienes) and offers different synthetic possibilities for accessing unique steroid analogues. The general strategy involves using this intermediate to introduce further chemical modifications, such as the addition of functional groups at various positions on the steroid nucleus, which is a key step in the creation of potent and selective steroid-based therapeutics. nih.gov

Development of Novel Steroidal Scaffolds for Chemical Biology Research

In chemical biology, researchers seek to create novel molecules to probe biological systems. The steroidal scaffold of this compound is a valuable starting point for developing such tools. While specific, large-scale research programs focusing exclusively on this compound are not widely documented, it is offered by suppliers for the synthesis of molecular libraries and molecules for Structure-Activity Relationship (SAR) studies. allmpus.com

SAR studies are fundamental to drug discovery, where systematic modifications of a lead compound are made to understand how its chemical structure relates to its biological activity. By using this compound as a base scaffold, chemists can generate a series of derivatives to explore interactions with steroid receptors or enzymes. allmpus.com This exploration can lead to the discovery of new therapeutic agents or research probes with novel mechanisms of action, ultimately expanding the understanding of endocrinology and steroid biochemistry. biosynth.com

Research Applications and Methodological Approaches

Application in In Vitro Pharmacological and Biochemical Assays

As a synthetic analog of naturally occurring corticosteroids, Pregna-4,8-diene-3,20-dione's primary application in vitro is to probe the mechanisms of steroid hormone action. biosynth.com Its mode of action is understood to involve binding to intracellular receptors, such as the glucocorticoid receptor, which then modulates the transcription of specific genes. biosynth.com This activity allows it to be used in a variety of laboratory assays to characterize the structure-activity relationships of steroid compounds and to screen for potential biological effects.

Key in vitro applications include:

Receptor Binding Assays: These experiments are designed to determine the affinity and selectivity with which this compound binds to various steroid hormone receptors (e.g., glucocorticoid, mineralocorticoid, progesterone (B1679170) receptors). By quantifying its binding affinity relative to other known ligands, researchers can predict its potential for hormonal or anti-hormonal activity.

Reporter Gene Assays: In this type of assay, cells are engineered to express a reporter gene (such as luciferase) under the control of a hormone-responsive promoter. By treating these cells with this compound, scientists can measure the extent to which it activates or represses gene expression, providing a functional readout of its potency as an agonist or antagonist.

Cytokine Release Assays: To investigate its potential anti-inflammatory properties, the compound can be used in cell-based immunoassays. For example, immune cells like macrophages can be stimulated with an inflammatory agent in the presence or absence of the steroid. The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture medium is then measured to determine the compound's ability to suppress the inflammatory response.

| Assay Type | Research Objective | Typical Measurement |

|---|---|---|

| Receptor Binding Assay | Determine binding affinity and selectivity for steroid receptors. | Dissociation constant (Kd) or Inhibitory concentration (IC50). |

| Reporter Gene Assay | Quantify the functional potency in activating or repressing gene transcription. | Light units (e.g., luciferase activity) or fluorescence intensity. |

| Cytokine Release Assay (ELISA) | Assess anti-inflammatory potential by measuring cytokine suppression. | Concentration of cytokines (e.g., pg/mL) in cell supernatant. |

Use in Animal Models for Investigating Biological Effects and Mechanisms (e.g., hormone regulation, metabolic effects)

While specific published studies detailing the use of this compound in animal models are not widely available, its classification as a synthetic corticosteroid analog suggests its potential utility in preclinical research to investigate in vivo effects. biosynth.com Such studies are essential for bridging the gap between in vitro findings and potential physiological outcomes.

Potential applications in animal models would likely focus on:

Anti-inflammatory Models: The compound could be administered to animals in established models of inflammation, such as carrageenan-induced paw edema in rats or lipopolysaccharide-induced systemic inflammation in mice. Researchers would measure outcomes like tissue swelling, immune cell infiltration, and systemic cytokine levels to evaluate its anti-inflammatory efficacy.

Endocrine and Metabolic Studies: As a glucocorticoid analog, its effects on the hypothalamic-pituitary-adrenal (HPA) axis would be of interest. Studies might involve measuring circulating levels of endogenous hormones like corticosterone (B1669441) and ACTH following administration of the compound to assess its impact on endocrine feedback loops. Furthermore, its influence on glucose metabolism, such as effects on blood glucose levels and insulin (B600854) sensitivity, could be investigated in rodent models.

| Research Area | Example Animal Model | Biological Parameters Measured |

|---|---|---|

| Anti-inflammatory Effects | Carrageenan-induced paw edema (Rat) | Paw volume, myeloperoxidase (MPO) activity, histological changes. |

| Hormone Regulation | Adrenalectomized rat model | Plasma levels of ACTH and corticosterone, thymus weight. |

| Metabolic Effects | Glucose tolerance test (Mouse) | Blood glucose levels, plasma insulin, gene expression in liver/adipose tissue. |

Tools for Elucidating Steroid Metabolism and Endocrine Regulation

This compound serves as a useful tool for studying the metabolic fate of synthetic steroids. The introduction of structural modifications, such as the double bond at the C8 position, can significantly alter how the molecule is processed by metabolic enzymes compared to endogenous steroids like progesterone. britannica.com

Methodological approaches in this area include:

In Vitro Metabolism Studies: The compound can be incubated with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, or with specific recombinant CYP enzymes. Subsequent analysis of the reaction mixture using techniques like mass spectrometry allows for the identification of hydroxylated, reduced, or conjugated metabolites. This helps to map the metabolic pathways and identify the key enzymes involved in its breakdown.

Comparative Metabolism: By comparing the metabolic profile of this compound to that of progesterone or other closely related steroids, researchers can gain insight into how specific structural features influence metabolic stability and the formation of active or inactive metabolites. This is crucial for understanding the pharmacokinetics of novel synthetic steroids.

| Methodological Approach | Objective | Key Outcome |

|---|---|---|

| Incubation with Liver Microsomes | Identify major metabolic pathways and enzymatic contributors. | Structural identification of metabolites (e.g., hydroxylated forms). |

| Comparative analysis with endogenous steroids | Understand the influence of synthetic modifications on metabolic fate. | Differential metabolite profiles and rates of clearance. |

Design and Validation of Research Reagents and Standards

One of the most direct and well-documented applications of this compound is in the field of analytical chemistry, where it serves as a high-quality reference standard. biosynth.com The purity and well-characterized nature of such standards are critical for ensuring the accuracy and reliability of analytical data in pharmaceutical development and quality control.

Specific roles include:

Impurity Reference Standard: In the synthesis of other steroid-based active pharmaceutical ingredients (APIs), this compound may arise as a process-related impurity or a degradation product. A certified reference standard of this compound is therefore essential for developing analytical methods to detect, identify, and quantify its presence, ensuring the final drug product meets stringent purity requirements set by regulatory bodies. allmpus.comknorspharma.com

Analytical Method Validation: It is used to validate the performance of analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). allmpus.comnih.gov This involves using the standard to confirm method specificity (the ability to distinguish the analyte from other compounds), linearity (proportionality of the signal to concentration), accuracy, and precision.

| Application | Analytical Technique | Purpose |

|---|---|---|

| Impurity Identification & Quantification | HPLC, LC-MS | To detect and measure the compound as a potential impurity in other APIs. |

| Method Validation | HPLC, GC | To establish the specificity, linearity, and accuracy of analytical methods for steroids. |

| Calibration Standard | Chromatographic techniques | To create a standard curve against which unknown sample concentrations can be determined. |

Future Perspectives and Emerging Research Avenues

Discovery of Undocumented Biological Activities and Molecular Targets

Advances in Chemoenzymatic Synthesis for Sustainable Production

The synthesis of steroid compounds can be complex. biosynth.com While specific chemoenzymatic synthesis routes for Pregna-4,8-diene-3,20-dione are not detailed in the available literature, this approach represents a promising area for sustainable production. Future research could explore the use of microbial transformations, which have been successfully employed for other steroid precursors. researchgate.net Identifying specific enzymes, such as dehydrogenases from microorganisms like Nocardioides simplex, could enable more efficient and environmentally friendly synthesis pathways, potentially improving yields and reducing the reliance on traditional chemical methods. researchgate.net

Integration of Omics Technologies for Systems-Level Understanding

The application of "omics" technologies—genomics, proteomics, metabolomics, and transcriptomics—offers a powerful approach to understanding the systems-level effects of steroid compounds. nih.gov For this compound, these technologies could provide a comprehensive view of its impact on cellular function. For instance, transcriptomic analysis could identify the full spectrum of genes whose expression is altered by the compound, while proteomics could reveal changes in protein expression and post-translational modifications. Metabolomic studies could uncover alterations in cellular metabolic pathways, offering a holistic understanding of its physiological effects. nih.gov

Development of Advanced In Vitro and Ex Vivo Organoid Models

Patient-derived organoids are emerging as crucial tools in medical research, offering a more physiologically relevant model than traditional cell cultures. nih.gov The development of advanced organoid models could provide a sophisticated platform for investigating the tissue-specific effects of this compound. For example, intestinal or lung organoids could be used to model its anti-inflammatory effects in conditions like inflammatory bowel disease or asthma. These models would allow for detailed investigation of the compound's impact on cell differentiation, tissue organization, and inflammatory responses in a human-relevant context.

Computational Drug Discovery and Molecular Dynamics Simulations

Computational methods are invaluable for predicting the interactions between small molecules and their biological targets. Molecular dynamics simulations could be employed to model the binding of this compound to the glucocorticoid receptor and other potential protein targets. These simulations can provide insights into the stability of the ligand-receptor complex and the specific molecular interactions that govern binding affinity and selectivity. Such computational studies can guide the design of future derivatives with improved therapeutic profiles.

Exploration of Epigenetic and Transcriptomic Modulation

Steroid hormones are known to exert their effects through the modulation of gene expression. Beyond direct binding to transcription factors, there is a growing interest in their role in epigenetic regulation. Future research should investigate whether this compound can induce epigenetic modifications, such as DNA methylation or histone acetylation, which can have long-lasting effects on gene expression. Combining transcriptomic analysis with epigenetic profiling would provide a detailed picture of how this compound regulates cellular function at the genomic level.

Q & A

Basic Research Questions

Q. How is Pregna-4,6-diene-3,20-dione structurally characterized in pharmacopeial standards?

- Methodological Answer : Pharmacopeial identification relies on orthogonal analytical techniques:

- Infrared (IR) spectroscopy compares sample spectra to reference standards, focusing on carbonyl (C3, C20) and diene absorption bands .

- Ultraviolet (UV) spectroscopy verifies the conjugated diene system (λmax ~242 nm) .

- High-Performance Liquid Chromatography (HPLC) with specified columns (e.g., C18), mobile phases (acetonitrile/water), and detection at 242 nm ensures purity (>97.0%) and resolves degradation products .

Q. What synthetic routes are used to prepare Pregna-4,6-diene-3,20-dione derivatives?

- Methodological Answer : Key steps include:

- Stereoselective isomerization : The 9β,10α configuration (critical for progestogenic activity) is achieved via acid-catalyzed retro-aldol reactions or enzymatic resolution .

- Functionalization at C6/C17 : Chlorination or acetylation modifies biological activity (e.g., chlormadinone acetate) .

- Deuterated analogs : Isotopic labeling (e.g., 5β-Pregnan-3,20-dione-d8) involves deuterium exchange at specific positions for metabolic tracing .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 9β,10α vs. 9α,10β) influence biological activity?

- Methodological Answer :

- Comparative receptor assays : The 9β,10α configuration in dydrogesterone enhances progesterone receptor (PR) binding affinity and selectivity over glucocorticoid receptors. Activity is assessed via transactivation assays in PR-expressing cell lines .

- Molecular docking studies : Computational models reveal that the 9β,10α dihedral angle optimizes hydrophobic interactions with PR ligand-binding domains .

- Contradictory data : Some studies report partial agonism in certain tissues, necessitating tissue-specific PR isoform (PRA vs. PRB) profiling .

Q. How are trace impurities (e.g., Δ<sup>4,7</sup>-diene analogs) quantified in formulations?

- Methodological Answer :

- HPLC-MS/MS : Validated methods with limits of detection (LOD) <0.1% are used to resolve co-eluting impurities like Pregna-4,7-diene-3,20-dione (a degradation product) .

- Forced degradation studies : Exposure to heat, light, or acidic conditions identifies labile positions (e.g., C6-C7 diene isomerization) .

- Reference standards : Certified materials (e.g., Dydrogesterone Impurity 12) are essential for method validation .

Q. How do contradictory carcinogenicity classifications impact preclinical risk assessment?

- Methodological Answer :

- IARC evaluation : Pregna-4,6-diene-3,20-dione derivatives are classified as Group 3 ("not classifiable") due to insufficient human data but show carcinogenicity in rodent models (e.g., mammary tumors) .

- Mechanistic studies : Genotoxicity assays (Ames test, micronucleus) and hormonal pathway analyses (estrogen receptor cross-talk) clarify non-genotoxic vs. hormone-mediated risks .

- Dose-response modeling : Sub-threshold exposure levels are established using NOAEL (No Observed Adverse Effect Level) from chronic toxicity studies .

Q. What strategies stabilize Pregna-4,6-diene-3,20-dione under storage conditions?

- Methodological Answer :

- Light-sensitive packaging : Amber glass vials or aluminum foil wraps prevent UV-induced diene isomerization .

- Humidity control : Desiccants (e.g., silica gel) mitigate hydrolysis of acetylated derivatives (e.g., chlormadinone acetate) .

- Temperature optimization : Storage at 2–8°C slows degradation, validated via accelerated stability testing (40°C/75% RH for 6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.